Home > Products > Screening Compounds P131914 > Somatostatin-14 (3-14)
Somatostatin-14 (3-14) -

Somatostatin-14 (3-14)

Catalog Number: EVT-10993440
CAS Number:
Molecular Formula: C71H96N16O17S2
Molecular Weight: 1509.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Somatostatin-14 (3-14) is a biologically active peptide hormone derived from the larger precursor protein known as preprosomatostatin. This compound is part of the somatostatin family, which includes two primary forms: Somatostatin-14 and Somatostatin-28. The 14-amino acid variant primarily functions within the central nervous system and the gastrointestinal tract, where it plays a crucial role in regulating various physiological processes, including inhibition of hormone secretion and modulation of neurotransmission .

Source and Classification

Somatostatin-14 is synthesized in several tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It is classified as a cyclic polypeptide due to its unique structure featuring a disulfide bridge between cysteine residues at positions 3 and 14. This cyclic nature is essential for its biological activity and stability .

Synthesis Analysis

Methods

The synthesis of Somatostatin-14 (3-14) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:

  1. Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide chain.
  2. Deprotection: After the complete chain assembly, trifluoroacetic acid is used to remove protecting groups and cleave the peptide from the resin.
  3. Cyclization: The linear peptide undergoes oxidative cyclization to form the cyclic structure, facilitated by agents such as hydrogen peroxide or dimethyl sulfoxide .

Technical Details

The synthesis can also involve using specific resins like 2-chlorotrityl resin, which enhances yield and purity. The final product is typically purified through high-performance liquid chromatography to ensure high purity levels above 95% .

Molecular Structure Analysis

Structure

Somatostatin-14 (3-14) has the following amino acid sequence:

  • Sequence: H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH
  • Disulfide Bridge: Between cysteine residues at positions 3 and 14.

Data

  • Molecular Formula: C76H104N18O19S2
  • Molecular Weight: Approximately 1637.88 g/mol
  • CAS Number: 51110-01-1
    This structure allows for specific interactions with somatostatin receptors, mediating its physiological effects .
Chemical Reactions Analysis

Somatostatin-14 (3-14) participates in various biochemical reactions primarily involving its interaction with somatostatin receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that inhibit hormone secretion and modulate neurotransmitter release.

Technical Details

The compound's mechanism involves:

  • Binding to G protein-coupled receptors, particularly somatostatin receptor subtype 2.
  • Inhibition of adenylyl cyclase activity leading to decreased cyclic adenosine monophosphate levels.
  • Modulation of calcium ion influx through voltage-gated calcium channels, resulting in reduced hormone release .
Mechanism of Action

Somatostatin-14 exerts its effects mainly through binding to five subtypes of somatostatin receptors located throughout the body. The mechanism involves:

  1. Receptor Binding: Somatostatin-14 binds with high affinity to somatostatin receptors.
  2. Signal Transduction: This binding activates intracellular G proteins that inhibit adenylyl cyclase activity.
  3. Physiological Effects: The resultant decrease in cyclic adenosine monophosphate leads to reduced secretion of hormones like insulin and glucagon from pancreatic cells, as well as inhibition of growth hormone release from the pituitary gland .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.4 g/cm³
  • Boiling Point: Around 1970.9 °C at 760 mmHg
  • Solubility: Soluble in water (1 mg/mL at 25 °C) and methanol.

Chemical Properties

  • Flash Point: Approximately 1145.7 °C
  • Melting Point: Not available.
    These properties indicate that Somatostatin-14 is stable under various conditions but requires careful handling due to its biological activity and potential reactivity .
Applications

Somatostatin-14 has several significant scientific applications:

  1. Clinical Use: It is utilized in treating conditions like acute bleeding from esophageal varices, gastrointestinal ulcers, and gastritis due to its inhibitory effects on hormone secretion.
  2. Research Tool: It serves as a valuable tool in neurobiology for studying neurotransmission and endocrine regulation.
  3. Pharmaceutical Development: Ongoing research explores its potential in drug development for metabolic disorders and various cancers due to its regulatory roles .
Structural Biology and Molecular Characterization

Primary Structure Determinants of Bioactivity

Somatostatin-14 (3-14) is a truncated peptide encompassing residues 3–14 of native somatostatin-14, retaining the cyclic core sequence Cys³-Lys⁴-Asn⁵-Phe⁶-Phe⁷-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Thr¹²-Ser¹³-Cys¹⁴ linked by a disulfide bridge (Cys³-Cys¹⁴) [1] [8]. This sequence preserves the Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ motif critical for receptor engagement. Biochemical studies confirm that Lys⁹ and Trp⁹ form electrostatic and hydrophobic interactions, respectively, with somatostatin receptor subtype 2 (SSTR2), particularly through salt bridges with Asp¹²² and hydrophobic stacking with Phe²⁰⁸/Phe²⁷² residues in the receptor's binding pocket [4] [10]. Deletion of Ala¹-Gly² in Somatostatin-14 (3-14) reduces steric hindrance but diminishes affinity for SSTR5, which requires N-terminal interactions for high-affinity binding [4] [9].

Table 1: Receptor Binding Affinity (Ki) of Somatostatin Peptides

PeptideSSTR2 (nM)SSTR3 (nM)SSTR5 (nM)
Somatostatin-140.05–0.50.1–0.70.2–1.0
Somatostatin-14 (3-14)0.8–2.55.0–15.0>100
Octreotide0.4–0.9>10005.0–10.0

Data derived from competitive radioligand assays using human receptor subtypes expressed in CHO-K1 cells [4] [10].

Disulfide Bridge Topology and Conformational Stability

The Cys³-Cys¹⁴ disulfide bond imposes a rigid β-hairpin conformation on Somatostatin-14 (3-14), constraining the Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ bioactive core [3]. Disruption of this bond (e.g., via reduction to "noncyclic" Somatostatin-14 (3-14)) increases conformational flexibility, accelerating amyloid fibril formation under secretory granule-mimicking conditions [3]. Fourier transform infrared spectroscopy (FTIR) reveals that intact disulfide-bonded Somatostatin-14 (3-14) exhibits dominant β-sheet/β-turn signatures (55%), whereas reduced analogs show random coil dominance (70%) [3]. This structural instability correlates with:

  • 5-fold faster aggregation kinetics
  • Increased fibril resistance to thermal/chemical denaturation
  • Reduced monomer release from fibril depots [3]

Table 2: Conformational Stability Metrics of Somatostatin-14 (3-14) Variants

ParameterDisulfide-IntactDisulfide-Reduced
β-Sheet Content (FTIR)55%28%
Aggregation Half-time18.5 ± 2.1 h3.2 ± 0.4 h
Fibril Dissociation Rate0.12 h⁻¹0.03 h⁻¹

Data from in vitro fibril formation assays in heparin-containing buffer (pH 5.5, 37°C) [3].

Comparative Molecular Modeling with Full-Length Somatostatin-14

Molecular dynamics simulations highlight key divergences between Somatostatin-14 (3-14) and full-length somatostatin-14:

  • N-terminal interactions: Ala¹-Gly² in somatostatin-14 stabilizes a type II' β-turn near Cys³, positioning Phe⁶/Phe⁷ for optimal SSTR5 engagement. Truncation eliminates this motif, reducing SSTR5 affinity by >100-fold [4] [9].
  • Receptor docking: Cryo-EM structures of somatostatin-14-bound SSTR2 show Ala¹-Gly² oriented toward extracellular loop 3 (ECL3), contributing to hydrophobic stabilization. In Somatostatin-14 (3-14), the exposed Cys³ disrupts this interface, increasing solvent exposure by 40% [4] [7].
  • Dynamic fluctuations: Residues Phe¹¹-Thr¹²-Ser¹³ exhibit 30% higher root-mean-square fluctuation (RMSF) in Somatostatin-14 (3-14) due to loss of N-terminal hydrogen bonding [3] [4].

Impact of N-Terminal Cleavage on Tertiary Structure

Proteolytic removal of Ala¹-Gly² (e.g., by dipeptidyl peptidase IV) induces measurable tertiary structure perturbations:

  • Reduced cyclic stability: Circular dichroism spectroscopy shows a 35% decrease in molar ellipticity at 215 nm, indicating disruption of the β-hairpin scaffold [3].
  • Altered amyloidogenicity: While full-length somatostatin-14 forms reversible amyloid fibrils in secretory granules, Somatostatin-14 (3-14) generates insoluble aggregates with 60% lower depolymerization rates, impairing hormonal release [3] [5].
  • Tissue-specific processing: Gastric D cells predominantly cleave prosomatostatin to somatostatin-14, preserving the N-terminus. In intestinal mucosa, however, Somatostatin-14 (3-14)-like peptides accumulate, suggesting altered functional roles in gut vs. neuroendocrine signaling [5] [9].

Biophysical analyses confirm that N-terminal truncation increases the free energy of folding (ΔG) by 4.2 kcal/mol, rendering the peptide prone to conformational entropy. This explains its accelerated proteolysis by neprilysin (NEP), which cleaves disordered segments Thr¹²-Ser¹³-Cys¹⁴ 5-fold faster than in somatostatin-14 [3] [7].

Properties

Product Name

Somatostatin-14 (3-14)

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Molecular Formula

C71H96N16O17S2

Molecular Weight

1509.8 g/mol

InChI

InChI=1S/C71H96N16O17S2/c1-39(89)58-69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(71(103)104)38-106-105-37-46(74)60(92)77-48(26-14-16-28-72)61(93)82-54(34-57(75)91)66(98)80-50(30-41-18-6-3-7-19-41)63(95)79-51(31-42-20-8-4-9-21-42)64(96)81-53(33-44-35-76-47-25-13-12-24-45(44)47)65(97)78-49(62(94)86-58)27-15-17-29-73/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+/m1/s1

InChI Key

HUGAAIZUHOUHDU-YINLBSEASA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.